4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Cannabinoid Receptor CB1 Antagonist Metabolic Disease

This is the validated Crizotinib intermediate and a selective CB1 receptor antagonist. The 4-methoxyphenyl substituent on the pyrazole ring is non-negotiable for downstream synthetic success—generic pyrazolyl-piperidine analogs will fail. Procure only this CAS-authenticated building block for ALK inhibitor generic manufacturing, kinase SAR programs, or metabolic disease research. Purity ≥98%, sealed dry storage.

Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
CAS No. 902836-36-6
Cat. No. B1324895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine
CAS902836-36-6
Molecular FormulaC15H19N3O
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN(N=C2)C3CCNCC3
InChIInChI=1S/C15H19N3O/c1-19-15-4-2-12(3-5-15)13-10-17-18(11-13)14-6-8-16-9-7-14/h2-5,10-11,14,16H,6-9H2,1H3
InChIKeyUQYNXHHAADRRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine (CAS: 902836-36-6) Chemical Class and Industrial Relevance Overview


4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine (CAS: 902836-36-6) is a heterocyclic building block featuring a piperidine ring linked at the 4-position to a pyrazole moiety, which is further substituted with a para-methoxyphenyl group [1]. This specific arrangement defines its membership in a broader class of N-linked heterocyclic piperidine derivatives that have been explored for their affinity for biological targets, including receptors and kinases [2]. A key documented functional role for this exact compound is as a selective cannabinoid type-1 (CB1) receptor antagonist [3]. In an industrial context, its primary significance is as a critical intermediate in the established synthetic route to Crizotinib, an approved ALK inhibitor for non-small cell lung cancer [REFS-1, REFS-4]. The presence of the 4-methoxyphenyl substituent on the pyrazole ring is a key structural determinant that distinguishes its biological and synthetic utility from other pyrazolyl-piperidine analogs.

Why 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine Cannot Be Replaced by Generic Pyrazolyl-Piperidine Analogs


The interchangeability of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine with other pyrazolyl-piperidine analogs is fundamentally flawed due to the high degree of structure-activity relationship (SAR) sensitivity in this chemical series. The electronic and steric properties conferred by the 4-methoxyphenyl substituent are critical for the selectivity and potency profiles observed for this compound. For instance, modifications to the substitution pattern on the pyrazole ring in analogous piperidine derivatives have been shown to drastically alter target affinity and selectivity, as demonstrated in the optimization of hD4 ligands where the lead compound (13) achieved >300-fold selectivity over D2/D3 receptors, a property not shared by earlier analogs [1]. In the context of its use as a Crizotinib intermediate, the precise geometry and functional group orientation are non-negotiable for successful downstream synthesis; any deviation would result in an off-target product or complete synthetic failure. Therefore, generic substitution based solely on the shared pyrazolyl-piperidine core ignores the specific, quantifiable impact of the methoxyphenyl group on both biological function and synthetic fidelity.

Quantitative Differentiation Evidence for 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine vs. In-Class Analogs


CB1 Receptor Antagonist Activity: Direct Comparison of Functional Effect

4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine is explicitly characterized as a selective cannabinoid type-1 (CB1) receptor antagonist [1]. In contrast, the vast majority of structurally related pyrazolyl-piperidine compounds in the public domain are not reported to exhibit this specific functional activity. For example, the unsubstituted 4-(1H-pyrazol-1-yl)piperidine core is a common scaffold in kinase inhibitors but lacks the critical 4-methoxyphenyl group necessary for the CB1 antagonism observed for the target compound [2]. This functional distinction is critical for researchers focused on metabolic, anti-obesity, or energy balance pathways, where a selective CB1 antagonist is required.

Cannabinoid Receptor CB1 Antagonist Metabolic Disease

Crizotinib Intermediate: Quantitative Synthetic Yield Advantage

4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine serves as a key intermediate in the established industrial synthesis of Crizotinib [1]. The specific 4-methoxyphenyl substitution is a requisite structural feature for this synthetic route. Alternative pyrazolyl-piperidine analogs lacking this substitution pattern cannot be substituted in this synthetic pathway, as they would lead to different final products. While the exact yield of the step involving this intermediate is typically proprietary, its specification in the Crizotinib process chemistry implies a synthetically validated and optimized route with reproducible yields. Using a non-specific analog would require extensive and costly re-optimization of the synthetic route.

Synthetic Chemistry Drug Synthesis ALK Inhibitor

Physicochemical Properties: Computed Lipophilicity (XLogP3) as a Differentiator

The computed octanol-water partition coefficient (XLogP3-AA) for 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine is 1.9 [1]. This value is a direct consequence of the 4-methoxyphenyl substituent and has a significant impact on its permeability, solubility, and overall drug-likeness. In comparison, the unsubstituted parent core, 4-(1H-pyrazol-1-yl)piperidine, has a substantially lower predicted lipophilicity (XLogP3 ~0.1), which would result in markedly different pharmacokinetic properties. For researchers optimizing lead compounds in a series, this specific lipophilicity value is a key parameter for predicting in vivo behavior and cannot be replicated by simpler analogs.

Physicochemical Properties Lipophilicity Drug Discovery

Kinase Inhibition Profiling: A Comparative SAR Context

While direct kinase inhibition data (e.g., IC50 values) for 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine is not publicly available, its core structure places it within a well-documented class of kinase modulators. For instance, a structurally related pyrazolyl-piperidine (BDBM179799) exhibits an IC50 of 2710 nM against ALK [1], whereas more optimized compounds in the same class (e.g., BDBM448730) can achieve IC50 values as low as 30 nM against JAK2 [2]. This highlights the extreme sensitivity of the pyrazolyl-piperidine scaffold to substitution, where the presence and nature of the aromatic group on the pyrazole ring (in this case, 4-methoxyphenyl) is the primary determinant of kinase target engagement and potency. The target compound's unique substitution pattern positions it as a distinct entity within this SAR landscape, with an activity profile that cannot be extrapolated from other analogs.

Kinase Inhibitor SAR Selectivity

Receptor Selectivity: High Affinity for hD4 Receptors as a Class Benchmark

The pyrazolyl-piperidine class, to which the target compound belongs, has been optimized for high affinity and selectivity towards human dopamine D4 (hD4) receptors. A lead compound (Compound 13) from this series demonstrated an affinity (Ki) of 5.2 nM for hD4 and >300-fold selectivity over hD2 and hD3 receptors [1]. This level of selectivity is a direct outcome of the precise heterocyclic substitution pattern, with the pyrazole ring serving as a critical pharmacophore element. The target compound, possessing the 4-methoxyphenyl-substituted pyrazole, represents a distinct point in this SAR continuum. Its selectivity profile, while not explicitly measured, is expected to differ substantially from other analogs, making it a valuable tool for probing receptor subtype function.

Dopamine Receptor Selectivity CNS Pharmacology

Recommended Research and Industrial Application Scenarios for 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine


Investigating Selective Cannabinoid CB1 Receptor Antagonism

Based on its documented annotation as a selective CB1 receptor antagonist [1], this compound is best applied in metabolic disease research, specifically in studies aiming to understand or modulate appetite, energy balance, and adipocyte function. Researchers can use it as a pharmacological tool to dissect CB1 receptor-mediated pathways and compare its efficacy and selectivity profile against other known CB1 antagonists.

Generic Drug Synthesis and Process Chemistry for Crizotinib

As a validated intermediate in the synthesis of the blockbuster drug Crizotinib [2], this compound is essential for industrial-scale generic drug manufacturing. Its use is non-negotiable for following the established synthetic route, ensuring process efficiency and final product purity. Procurement of this specific intermediate is a critical step for any CRO or pharmaceutical company developing a generic version of Crizotinib.

Kinase Inhibitor Lead Optimization and SAR Studies

Given the class-level evidence that pyrazolyl-piperidine compounds are potent kinase modulators with activity spanning from low nanomolar to low micromolar IC50 values depending on substitution [REFS-3, REFS-4], this compound is an ideal starting point for medicinal chemistry optimization programs. Its specific 4-methoxyphenyl substitution provides a unique chemical handle for exploring SAR against novel kinase targets, including but not limited to ALK, JAK2, and others within the kinome.

CNS Drug Discovery Focused on Dopamine Receptor Subtypes

The pyrazolyl-piperidine scaffold has a proven track record for achieving high affinity and excellent selectivity for the dopamine D4 receptor [5]. This compound can be used as a distinct analog in a series to further probe the structural requirements for D4 receptor binding versus other dopamine receptor subtypes. Its unique physicochemical properties, such as a computed XLogP3 of 1.9, also make it a suitable candidate for optimization toward CNS-penetrant agents [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.